Phenyl trifluoromethyl sulfide
Overview
Description
Phenyl trifluoromethyl sulfide, also known as trifluoromethylthiobenzene, is an organofluorine compound with the molecular formula C7H5F3S. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring via a sulfur atom. It is known for its high lipophilicity and strong electron-withdrawing properties, making it a valuable compound in various chemical applications .
Mechanism of Action
Target of Action
Phenyl trifluoromethyl sulfide is an aryl trifluoromethyl sulfide It’s known that the compound forms a reagent system with (triethylgermyl)sodium that has been employed for the trifluoromethylation of certain imines .
Mode of Action
It’s known that the compound reacts with oh radicals . This reaction has been analyzed using pulse radiolysis technique and quantum chemical calculations , suggesting that this compound may interact with its targets through radical mechanisms.
Biochemical Pathways
It’s known that the compound plays a role in the trifluoromethylation of certain imines . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This process can affect various biochemical pathways, depending on the nature of the molecule being trifluoromethylated.
Result of Action
Given its role in the trifluoromethylation of certain imines , it can be inferred that the compound may influence the properties of these molecules, potentially affecting their function at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Phenyl trifluoromethyl sulfide plays a significant role in biochemical reactions, particularly in the context of trifluoromethylation processes. This compound can interact with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to participate in the trifluoromethylation of certain imines, a reaction facilitated by the presence of (triethylgermyl)sodium . Additionally, the interaction between this compound and hydroxyl radicals has been studied using pulse radiolysis techniques, revealing insights into its reactivity and potential biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation to form sulfoxides and other derivatives, which can further participate in biochemical reactions . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl trifluoromethyl sulfide can be synthesized through several methods. One common approach involves the reaction of a trifluoro-halide with a disulfide. For instance, trifluoromethyl iodide can react with diphenyl disulfide under specific conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of electrophilic trifluoromethylthiolation reagents. The Billard reagent, phenyl trifluoromethyl sulfenamide, is frequently used for this purpose. The reaction typically occurs in the presence of a base and an appropriate solvent, such as dichloromethane .
Chemical Reactions Analysis
Types of Reactions: Phenyl trifluoromethyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, trifluoroacetic acid.
Substitution: Various electrophilic reagents, such as trifluoromethyl sulfenamide.
Major Products:
Oxidation: Phenyl trifluoromethyl sulfoxide, phenyl trifluoromethyl sulfone.
Substitution: Depending on the substituent introduced, various phenyl derivatives can be formed.
Scientific Research Applications
Phenyl trifluoromethyl sulfide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s strong electron-withdrawing properties make it useful in the design of biologically active molecules.
Medicine: It is explored for its potential in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: this compound is used in the production of agrochemicals and materials with unique properties
Comparison with Similar Compounds
Trifluoromethyl benzene: Similar in structure but lacks the sulfur atom.
Phenyl trifluoromethyl sulfoxide: An oxidized form of phenyl trifluoromethyl sulfide.
Phenyl trifluoromethyl sulfone: A further oxidized form with two oxygen atoms attached to the sulfur.
Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its oxygen-containing analogs. The sulfur atom’s ability to undergo various oxidation states adds versatility to the compound’s reactivity and applications .
Properties
IUPAC Name |
trifluoromethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQKTCBMKQQOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196568 | |
Record name | ((Trifluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-56-4 | |
Record name | [(Trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Trifluoromethyl)thio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Trifluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(trifluoromethyl)thio]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can phenyl trifluoromethyl sulfide be used to improve the performance of batteries?
A1: While the provided abstracts do not directly investigate battery applications, one abstract mentions the use of this compound in forming a "protective interphase for high voltage cathodes" []. This suggests its potential use in enhancing battery stability and performance. Further research is needed to explore specific applications and mechanisms.
Q2: How does the introduction of an alkali metal salt affect the properties of toltrazuril, a compound containing a this compound moiety?
A2: Research indicates that converting toltrazuril, which contains a this compound group, into its alkali metal salt form significantly improves its water solubility []. This improved solubility is crucial for developing effective medications, as it enhances bioavailability and potentially leads to better treatment outcomes.
Q3: Are there any known applications of this compound derivatives in medicinal chemistry?
A3: Yes, one of the provided abstracts focuses on toltrazuril, a compound containing a this compound moiety, and its alkali metal salts []. Toltrazuril is known for its anticoccidial activity and is used in veterinary medicine. The research highlights the improved water solubility of the alkali metal salt, which could lead to enhanced bioavailability and efficacy in treating animal coccidiosis.
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